molecular formula C21H28Cl2N2O3 B1237768 Chloroxymorphamine CAS No. 71360-45-7

Chloroxymorphamine

Cat. No.: B1237768
CAS No.: 71360-45-7
M. Wt: 427.4 g/mol
InChI Key: KAFQZFNWIPBPJR-GQHLEUQBSA-N
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Description

Chloroxymorphamine (COA) is a 6β-aminomorphinane derivative first synthesized by Caruso et al. in 1979 as an irreversible μ-opioid receptor (MOR) agonist . Structurally, it features a 6β-(bis(2-chloroethyl)amino) substitution on the oxymorphone scaffold, enabling covalent alkylation of MORs . This irreversible binding confers prolonged pharmacological effects, distinguishing it from reversible opioids like morphine or oxymorphone. Preclinical studies demonstrate that intracerebroventricular (i.c.v.) administration of COA (4 nmol/mouse) produces analgesia lasting four times longer than equimolar oxymorphone, with effects reversible by naloxone . Its mechanism involves selective alkylation of MORs, reducing receptor availability for days post-administration .

Properties

CAS No.

71360-45-7

Molecular Formula

C21H28Cl2N2O3

Molecular Weight

427.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C21H28Cl2N2O3/c1-24-9-6-20-17-13-2-3-15(26)18(17)28-19(20)14(25(10-7-22)11-8-23)4-5-21(20,27)16(24)12-13/h2-3,14,16,19,26-27H,4-12H2,1H3/t14-,16-,19+,20+,21-/m1/s1

InChI Key

KAFQZFNWIPBPJR-GQHLEUQBSA-N

SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N(CCCl)CCCl

Other CAS No.

71360-45-7

Synonyms

6 beta-N,N-bis(2-chloroethyl)oxymorphone
chloroxymorphamine
chloroxymorphamine, dihydrochloride, (5alpha,6beta)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroxymorphamine belongs to a class of 6β-substituted morphinanes designed for receptor selectivity and irreversible activity. Below is a comparative analysis with structurally or functionally related compounds:

Chlornaltrexamine (CNA)

  • Structure: 6β-(bis(2-chloroethyl)amino) derivative of naltrexone .
  • Pharmacology : Irreversible MOR antagonist. Pretreatment with CNA blocks morphine-induced analgesia for 72 hours by alkylating MORs .
  • Key Difference : Unlike COA, CNA lacks agonist activity, producing pure antagonism .

Nalfurafine

  • Structure : 6β-amide derivative of morphinan .
  • Pharmacology : Selective κ-opioid receptor (KOR) agonist with minimal MOR affinity. Used clinically in Japan for uremic pruritus .
  • Key Difference : Unlike COA’s MOR specificity, nalfurafine targets KORs, avoiding MOR-associated side effects (e.g., respiratory depression) .

Clocinnamox

  • Structure: 6β-(cinnamylamino)morphinan derivative .
  • Pharmacology : Irreversible MOR antagonist with partial agonist activity at high doses .
  • Key Difference : Clocinnamox’s mixed agonist-antagonist profile contrasts with COA’s pure agonist effects .

Oxymorphone

  • Structure : Unsubstituted 6β-hydroxy opioid agonist .
  • Pharmacology : Reversible MOR agonist with rapid onset but short duration (2–4 hours) .
  • Key Difference : COA’s irreversible binding extends analgesic duration to 16–24 hours, unlike oxymorphone’s transient effects .

Data Table: Comparative Pharmacological Profiles

Compound Receptor Selectivity Mechanism of Action Duration of Action Key Findings
This compound (COA) MOR (Irreversible agonist) Covalent alkylation ~16–24 hours 4x longer analgesia vs. oxymorphone; naloxone-reversible
Chlornaltrexamine (CNA) MOR (Irreversible antagonist) Covalent alkylation ~72 hours Blocks morphine analgesia for 3 days
Nalfurafine KOR (Agonist) Reversible binding ~6–8 hours No respiratory depression; used for pruritus
Clocinnamox MOR (Antagonist/Partial agonist) Irreversible binding ~48–72 hours Dose-dependent antagonism/agonism
Oxymorphone MOR (Agonist) Reversible binding ~2–4 hours Standard short-acting analgesic

Research Findings and Implications

Irreversible Binding and Prolonged Effects

  • COA’s alkylation of MORs reduces receptor availability by >50% for 72 hours post-administration, as shown by decreased [³H]naltrexone binding in mouse brain homogenates .
  • Analgesia duration correlates with covalent bond stability, surpassing reversible opioids .

Selectivity and Side Effects

  • COA exhibits >100-fold selectivity for MOR over δ-opioid receptors (DOR) and KORs, minimizing off-target effects .
  • In contrast, non-selective opioids like MP1104 (KOR/DOR agonist) induce dysphoria and diuresis .

Therapeutic Potential

  • COA’s prolonged action may reduce dosing frequency in chronic pain management .
  • However, irreversible agonism poses risks of tolerance and withdrawal, necessitating cautious use .

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